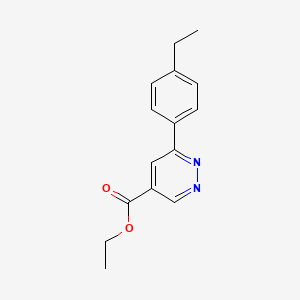

Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate

CAS No.: 2098113-34-7

Cat. No.: VC3213069

Molecular Formula: C15H16N2O2

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098113-34-7 |

|---|---|

| Molecular Formula | C15H16N2O2 |

| Molecular Weight | 256.3 g/mol |

| IUPAC Name | ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate |

| Standard InChI | InChI=1S/C15H16N2O2/c1-3-11-5-7-12(8-6-11)14-9-13(10-16-17-14)15(18)19-4-2/h5-10H,3-4H2,1-2H3 |

| Standard InChI Key | KBJSJIRCUUFEEK-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)C2=NN=CC(=C2)C(=O)OCC |

| Canonical SMILES | CCC1=CC=C(C=C1)C2=NN=CC(=C2)C(=O)OCC |

Introduction

Chemical Structure and Properties

Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate consists of a pyridazine core (a six-membered aromatic heterocycle containing two adjacent nitrogen atoms) with an ethyl carboxylate group at the 4-position and a 4-ethylphenyl substituent at the 6-position. The structure combines several functional groups that contribute to its chemical reactivity and potential biological activity.

Structural Characteristics

The compound can be characterized by examining similar pyridazine derivatives. Like its structural analogs, Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate contains a pyridazine ring with two adjacent nitrogen atoms that contribute to its aromaticity and electron distribution. The 4-ethylphenyl group at position 6 provides hydrophobicity, while the ethyl carboxylate at position 4 offers a potential site for hydrogen bonding and further derivatization.

Physical and Chemical Properties

Based on analysis of similar compounds, the expected properties of Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate can be estimated:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H16N2O2 | Estimated from structure |

| Molecular Weight | ~256.3 g/mol | Calculated |

| Appearance | Likely a crystalline solid | Based on similar compounds |

| Solubility | Soluble in organic solvents (DMSO, dichloromethane, ethanol) | Inferred from related compounds |

| Melting Point | Expected range: 80-150°C | Based on similar pyridazine derivatives |

The compound's aromaticity contributes to its stability, while the carboxylate group provides potential for various chemical reactions including hydrolysis, transesterification, and reduction. The ethyl group on the phenyl ring likely enhances lipophilicity compared to unsubstituted analogs.

Synthesis Methods

General Synthetic Approach

The synthesis of Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate typically follows similar routes to those used for related pyridazine compounds. Based on established methodologies for similar compounds, it would likely involve multiple steps including:

-

Formation of the pyridazine core structure

-

Introduction of the carboxylate group at the 4-position

-

Attachment of the 4-ethylphenyl group at the 6-position

Specific Synthetic Pathways

The compound could be synthesized through cross-coupling reactions similar to those used for related compounds. A potential synthetic route might involve:

-

Palladium-catalyzed cross-coupling reactions (such as Suzuki coupling) between an appropriate pyridazine precursor and a 4-ethylphenylboronic acid

-

Esterification of a corresponding carboxylic acid precursor

-

Alternative approaches might involve condensation reactions followed by aromatization steps

This multi-step synthesis would require optimization of reaction conditions, including temperature, reaction time, and appropriate catalysts to achieve good yields. Solvents like tetrahydrofuran, toluene, or dimethylformamide might be employed for these transformations.

Chemical Reactivity

Functional Group Reactivity

The chemical behavior of Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate is governed by its key functional groups:

-

The pyridazine ring can participate in electrophilic and nucleophilic substitution reactions, though with different reactivity patterns than benzene derivatives due to the presence of the nitrogen atoms.

-

The ethyl carboxylate group can undergo typical ester reactions, including hydrolysis to form the corresponding carboxylic acid, transesterification with other alcohols, and reduction to form alcohols or aldehydes.

-

The 4-ethylphenyl substituent primarily serves as a hydrophobic group but could potentially undergo aromatic substitution reactions under harsh conditions.

Oxidation and Reduction

Like other pyridazine derivatives, Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate can undergo oxidation and reduction reactions under appropriate conditions. Oxidation may require specific conditions to prevent overoxidation, while reduction could target either the pyridazine ring, the carboxylate group, or both, depending on the reducing agent and conditions employed.

Biological Activity and Applications

Research Applications

Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate and similar compounds are valuable in scientific research for several reasons:

-

They serve as intermediates in the synthesis of more complex molecules with potential pharmaceutical applications.

-

Their unique structural features make them useful as molecular probes for studying biological systems and mechanisms.

-

They can function as building blocks in medicinal chemistry for the development of libraries of compounds with varied biological activities.

Comparison with Similar Compounds

| Compound | Structural Difference | Potential Impact on Activity |

|---|---|---|

| Ethyl Pyridazine-4-carboxylate | Lacks 6-(4-ethylphenyl) group | Reduced lipophilicity, altered binding properties |

| Ethyl 6-(m-tolyl)pyridazine-4-carboxylate | m-tolyl instead of 4-ethylphenyl group | Similar lipophilicity but different electronic distribution |

| Ethyl 6-(4-ethylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate | Additional 3-oxo group, partially reduced pyridazine | Modified electronic properties, enhanced hydrogen bonding capacity |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on analogous compounds, the expected 1H NMR spectral features of Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate would include:

-

Signals for the ethyl ester group: a triplet around δ 1.3-1.4 ppm (CH3) and a quartet around δ 4.3-4.5 ppm (CH2)

-

Signals for the ethyl group on the phenyl ring: a triplet around δ 1.2-1.3 ppm (CH3) and a quartet around δ 2.6-2.7 ppm (CH2)

-

Aromatic protons of the phenyl group: two sets of doublets in the δ 7.2-7.8 ppm region

-

Pyridazine ring protons: signals in the δ 8.0-9.3 ppm region

Infrared (IR) Spectroscopy

Key expected IR absorption bands would include:

-

C=O stretching of the ester group around 1700-1730 cm-1

-

C=N stretching of the pyridazine ring around 1570-1600 cm-1

-

Aromatic C=C stretching around 1450-1600 cm-1

-

C-O stretching of the ester group around 1200-1250 cm-1

-

C-H stretching of aromatic and aliphatic groups at 3000-3100 cm-1 and 2850-2950 cm-1, respectively

Research Status and Future Directions

Current Research Status

Research on pyridazine derivatives, including compounds similar to Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate, has focused on several key areas:

-

Development of synthetic methodologies to access these compounds more efficiently and with better yield.

-

Investigation of structure-activity relationships to identify derivatives with enhanced biological activities.

-

Exploration of potential applications in pharmaceutical development, particularly as antimicrobial, anti-inflammatory, or anticancer agents.

Future Research Directions

Future research on Ethyl 6-(4-ethylphenyl)pyridazine-4-carboxylate and related compounds could include:

-

Comprehensive evaluation of biological activities across multiple targets and disease models

-

Development of more efficient and environmentally friendly synthetic methods

-

Structural modifications to optimize physicochemical properties and biological activities

-

Investigation of potential applications beyond pharmaceuticals, such as in materials science or as chemical probes

-

Detailed mechanistic studies to understand the molecular basis of any observed biological activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume